molecular formula C17H25BFNO3 B7957823 N-tert-Butyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-tert-Butyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B7957823
M. Wt: 321.2 g/mol
InChI Key: AZIIKIFOIUIYHT-UHFFFAOYSA-N
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Description

N-tert-Butyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: is a chemical compound characterized by its complex molecular structure, which includes a benzamide core with a tert-butyl group, a fluorine atom, and a tetramethyl-1,3,2-dioxaborolan-2-yl group

Properties

IUPAC Name

N-tert-butyl-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BFNO3/c1-15(2,3)20-14(21)12-10-11(19)8-9-13(12)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIIKIFOIUIYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multi-step organic reactions. One common approach is the Buchwald-Hartwig amination , which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. The reaction conditions include the use of a base, such as potassium tert-butoxide, and a ligand, such as BINAP, to facilitate the formation of the carbon-nitrogen bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and cross-coupling reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed.

Major Products Formed: The major products formed from these reactions include various derivatives of benzamide, fluorinated aromatic compounds, and boronic acid derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the construction of diverse chemical entities.

Biology: In biological research, N-tert-Butyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be used as a probe to study enzyme-substrate interactions and to develop new bioactive compounds.

Medicine: . Its fluorine atom can enhance the metabolic stability and binding affinity of pharmaceuticals.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-tert-Butyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The fluorine atom in the compound can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • Tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound is structurally similar but contains an indazole core instead of a benzamide core.

  • Tert-Butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate: This compound has an indole core and a different substitution pattern on the benzene ring.

Uniqueness: N-tert-Butyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of a benzamide core, fluorine atom, and tetramethyl-1,3,2-dioxaborolan-2-yl group, which provides distinct chemical and biological properties compared to similar compounds.

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